5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile
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Overview
Description
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a pyrrolidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 5-bromo-2-chloronicotinonitrile with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-Bromo-2-chloronicotinonitrile+Pyrrolidine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidinyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of oxidized derivatives, such as N-oxides.
Reduction: Formation of reduced derivatives, such as amines.
Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Biology: It is utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance binding affinity and selectivity towards specific targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the nitrile group.
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-(1-pyrrolidinyl)-3-pyridinecarbonitrile: Similar structure with a different substitution pattern.
Uniqueness
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile is unique due to the presence of both the bromine atom and the nitrile group, which can significantly influence its reactivity and binding properties. The combination of these functional groups makes it a versatile intermediate for the synthesis of various bioactive compounds and materials.
Properties
Molecular Formula |
C10H10BrN3 |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10BrN3/c11-9-5-8(6-12)10(13-7-9)14-3-1-2-4-14/h5,7H,1-4H2 |
InChI Key |
MBANRWRTALZQKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)C#N |
Origin of Product |
United States |
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